molecular formula C9H13ClSi B13679352 Silane, (chlorophenyl)trimethyl- CAS No. 30851-85-5

Silane, (chlorophenyl)trimethyl-

Cat. No.: B13679352
CAS No.: 30851-85-5
M. Wt: 184.74 g/mol
InChI Key: CLZTZCUXBOSNMN-UHFFFAOYSA-N
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Description

It is a derivative of silane where one of the hydrogen atoms is replaced by a chlorophenyl group and the remaining three hydrogen atoms are replaced by methyl groups . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (chlorophenyl)trimethylsilane typically involves the reaction of chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C6H4ClMgBr+ClSi(CH3)3C6H4ClSi(CH3)3+MgBrCl\text{C}_6\text{H}_4\text{ClMgBr} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_4\text{ClSi(CH}_3\text{)}_3 + \text{MgBrCl} C6​H4​ClMgBr+ClSi(CH3​)3​→C6​H4​ClSi(CH3​)3​+MgBrCl

The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent .

Industrial Production Methods: Industrial production of (chlorophenyl)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

    Organic Synthesis:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (chlorophenyl)trimethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. The silicon atom in the compound has a high affinity for oxygen and other electronegative elements, which facilitates the formation of strong Si-O and Si-C bonds. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or alkane . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

30851-85-5

Molecular Formula

C9H13ClSi

Molecular Weight

184.74 g/mol

IUPAC Name

(2-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3

InChI Key

CLZTZCUXBOSNMN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1Cl

Origin of Product

United States

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